(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-11-13-25(14-12-15)30(27,28)18-9-7-17(8-10-18)21(26)23-22-24(3)20-16(2)5-4-6-19(20)29-22/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIYVNVFFVEQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of the benzothiazole derivative family, which is known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a sulfonamide moiety and a methylpiperidine group , contributing to its unique chemical properties. The molecular formula is C₁₈H₁₈N₂O₂S, and it possesses significant structural complexity that may influence its interaction with biological targets.
Research indicates that the compound operates through multiple mechanisms:
- Kinase Inhibition : It has been shown to inhibit specific kinases such as Spleen Tyrosine Kinase (SYK), disrupting signaling pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation against various pathogens.
- Cytotoxic Effects : Studies have demonstrated that it induces apoptosis in cancer cells, characterized by caspase activation and mitochondrial membrane depolarization .
Anticancer Properties
The anticancer activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 5.5 | Induction of apoptosis |
| HT29 (Colon Cancer) | 6.0 | Caspase activation |
| CEM (Lymphoma) | 7.2 | Mitochondrial membrane depolarization |
| HL60 (Leukemia) | 8.0 | Cell cycle arrest |
These results indicate that the compound has potent cytotoxic effects against various cancer types while demonstrating selectivity towards malignant cells over non-malignant cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on HCT116 and HT29 colon cancer cells. Results indicated significant cytotoxicity and induction of apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Research published in Pharmaceutical Biology assessed the antimicrobial properties against various pathogens, revealing promising results that warrant further exploration for clinical applications.
- Kinase Inhibition Study : A detailed analysis in Bioorganic & Medicinal Chemistry Letters highlighted the inhibition of SYK kinase by this compound, linking its structure to potential anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Methyl vs. Halogen/Trifluoromethyl Substituents
- Compound 15e (N-(4-(3-chlorophenyl)-3-methylthiazol-2(3H)-ylidene)benzamide): Features a 3-chlorophenyl group and methyl substitution. Its molecular weight (328 g/mol) is lower than the target compound due to the absence of the sulfonyl-piperidine group .
- Compound 15f (N-(4-(3,5-bis(trifluoromethyl)phenyl)-3-methylthiazol-2(3H)-ylidene)benzamide): The trifluoromethyl groups enhance metabolic stability and lipophilicity. However, the steric bulk may reduce solubility compared to the target compound’s dimethyl-substituted thiazole .
Dimethyl vs. Ethoxy/Ethyl Substituents
- In contrast, the target compound’s dimethyl groups balance lipophilicity and stability .
Sulfonyl Group Modifications
- Compound (4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide): The ethylsulfonyl group is smaller and less polar than the target’s methylpiperidine-sulfonyl moiety. This difference may lower the compound’s ability to engage in hydrogen bonding, affecting target selectivity .
- Morpholine Derivatives () : Compounds like 18–25 incorporate morpholine-linked sulfonyl groups. The morpholine ring improves water solubility, whereas the target’s methylpiperidine may enhance blood-brain barrier penetration due to increased lipophilicity .
Structural and Physicochemical Data Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions. Subsequent sulfonylation of the benzamide moiety with 4-methylpiperidine is critical. Key steps include:
- Thiazole formation : Use DMSO or acetonitrile as solvents to enhance reactivity and solubility .
- Sulfonylation : Employ dry acetone or dichloromethane under inert atmospheres to prevent oxidation .
- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) . Optimization : Monitor reaction progress via TLC/HPLC and adjust pH (6–7) to stabilize intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry (e.g., E/Z isomerism at the ylidene bond). For example, δ 8.6–7.3 ppm in ¹H NMR corresponds to aromatic protons .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 502.21 g/mol) .
- HPLC : Assess purity (>98%) using a MeOH/H₂O (50:50) mobile phase .
Q. What solvents and reaction conditions are most effective for stabilizing intermediates?
- Solvents : DMSO enhances thiazole cyclization; acetonitrile improves sulfonylation yields .
- Temperature : Maintain 60–80°C for sulfonylation to avoid side reactions .
- pH Control : Neutral pH (6.5–7.5) prevents decomposition of the benzamide intermediate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological activity?
- Functional Group Modification : Replace the 4-methylpiperidine sulfonyl group with morpholine or diethylamine analogs to test selectivity in enzyme inhibition .
- Biological Assays : Conduct kinase inhibition assays (e.g., EGFR or PI3K) using ATP-competitive binding protocols .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported biological activities across similar compounds?
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time). For example, inconsistent anticancer activity may arise from varying cell permeability .
- Meta-Analysis : Compare logP values and steric parameters (e.g., molar refractivity) to identify outliers .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What advanced analytical techniques are recommended for studying metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
